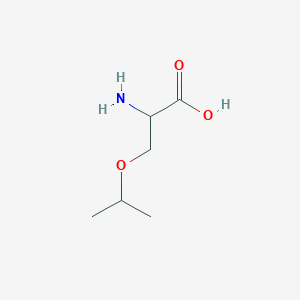

3-Isopropoxy alanine

Description

Significance of Alpha-Amino Acids in Chemical and Biochemical Research

Alpha-amino acids are the fundamental building blocks of proteins, playing a central role in virtually all biological processes. longdom.org These organic compounds contain a central carbon atom (the α-carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R group). britannica.com This side chain dictates the unique chemical properties of each amino acid, influencing everything from protein folding and structure to enzymatic activity. longdom.orgstudysmarter.co.uk

Beyond their role in protein synthesis, L-α-amino acids and their derivatives are involved in a vast array of cellular functions, including nerve transmission and the biosynthesis of essential molecules like purines and pyrimidines. mhmedical.com The immense chemical diversity provided by the 20 common proteinogenic amino acids allows for the formation of a wide spectrum of proteins with highly specific functions, from catalyzing metabolic reactions to forming the structural elements of cells and tissues. britannica.com In chemical research, amino acids are invaluable as chiral synthons and starting materials for the synthesis of complex organic molecules and pharmaceuticals. nih.gov

Overview of Alanine (B10760859) as a Fundamental Building Block

Alanine (Ala or A) is one of the simplest and most common α-amino acids, characterized by a methyl (-CH3) group as its side chain. wikipedia.org Classified as a non-polar, aliphatic amino acid, its small and non-reactive side chain makes it a versatile component in protein structures. wikipedia.orgconductscience.com Alanine is considered a non-essential amino acid in humans, as it can be synthesized by the body. britannica.com

Rationale for Side-Chain Modifications in Amino Acid Derivatives

While the 20 standard amino acids provide a vast chemical space, modifying their side chains to create non-proteinogenic amino acids (NPAAs) or unnatural amino acids (UAAs) has become a powerful strategy in chemical biology and drug discovery. nih.govfrontiersin.org There are several key motivations for these modifications:

Enhanced Stability: Peptides and proteins are often susceptible to degradation by proteases in the body. Introducing modified amino acids can render them resistant to enzymatic cleavage, thereby increasing their in-vivo half-life. frontiersin.orgresearchgate.net

Improved Bioactivity and Specificity: Altering a side chain can enhance a peptide's binding affinity and selectivity for its biological target. researchgate.net This is crucial for developing more potent and targeted therapeutics.

Conformational Control: Side-chain modifications can be used to impose specific conformational constraints on a peptide backbone, locking it into a bioactive shape that mimics a natural protein fold.

Introduction of Novel Functionality: Modifications can introduce new chemical handles, such as fluorophores, cross-linkers, or bioorthogonal groups, allowing for advanced studies of protein structure, function, and trafficking. nih.govrsc.org

Increased Bioavailability: By altering properties like hydrophobicity and charge, side-chain modifications can improve a peptide's ability to cross biological membranes, a significant hurdle in drug delivery. nih.govfrontiersin.org

Conceptual Framework of Ether-Linked Substituents in Amino Acid Chemistry

Introducing ether linkages into the side chains of amino acids is a specific and highly effective modification strategy. This approach typically involves the alkylation or arylation of a hydroxyl-containing amino acid, such as serine or threonine. The resulting ether bond (C-O-C) is chemically robust and resistant to many biological degradation pathways.

The compound 3-Isopropoxy alanine is a prime example of this concept. It is structurally derived from serine (3-hydroxyalanine), where the hydrogen of the side-chain hydroxyl group is replaced by an isopropyl group, forming an ether. This modification transforms the polar, hydrophilic side chain of serine into a more non-polar, hydrophobic one.

The synthesis of such ether-linked amino acids can often be achieved through methods like the Williamson ether synthesis, starting from a protected serine derivative. The introduction of the ether-linked isopropoxy group can significantly alter the physicochemical properties of the amino acid. This change can influence how a peptide containing this modified residue folds and interacts with its target, potentially leading to enhanced stability and biological activity. Research into oxoindole-linked α-alkoxy-β-amino acid derivatives has shown that ether-linked substituents can adopt extended conformations and participate in stabilizing intramolecular hydrogen bonds. nih.gov The presence of this compound has been identified in the analysis of complex biological and chemical systems, indicating its formation and relevance in certain reaction pathways. researchgate.netacs.org

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-propan-2-yloxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4(2)10-3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPNRIDPFQODSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Isopropoxy Alanine and Analogues

Precursor Synthesis Strategies

The synthesis of 3-isopropoxy alanine (B10760859) often begins with the preparation of key precursors. These strategies focus on constructing the isopropoxy moiety on a suitable intermediate or modifying an existing alanine or propanoic acid framework.

Synthesis of Isopropoxy-Containing Intermediates

A common approach involves the initial synthesis of a molecule that already contains the desired isopropoxy group. For instance, 4-isopropoxy-3-methoxybenzaldehyde (B1269978) can be reacted with beta-alanine (B559535) under acidic conditions to form N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine. smolecule.com This method provides a straightforward route to incorporating the isopropoxy group onto a benzyl-alanine scaffold. smolecule.com Another example is the preparation of 5'-O-(2-isopropoxyprop-2-yl)-protected phosphoramidite (B1245037) building blocks, which demonstrates the introduction of an isopropoxy-containing protecting group, a strategy that could be adapted for amino acid synthesis. researchgate.net

Derivatization of Alanine and Related Propanoic Acid Scaffolds

Alternatively, the synthesis can commence with an alanine or propanoic acid derivative, which is then chemically modified to introduce the isopropoxy group. The derivatization of amino acids is a widely used technique to improve their properties for analysis or to create novel compounds. rsc.orggoogle.com This can involve the N-alkylation of β-alanine, which facilitates the synthesis of polyamino acid-based nanoagents. nih.gov While not a direct synthesis of 3-isopropoxy alanine, these derivatization techniques highlight the potential for modifying the alanine backbone. rsc.orggoogle.comnih.gov The synthesis of C(14)-labeled DL-alanines via propionic acid intermediates further illustrates the modification of a propanoic acid scaffold as a viable route to alanine analogues. dtic.mil

Direct Synthesis Approaches to this compound

Direct synthesis methods aim to construct the this compound molecule in a more direct fashion, often by forming the ether linkage or the amino acid functionality in the key steps.

Esterification Reactions Employing Isopropanol (B130326) Derivatives

Esterification of a serine derivative is a plausible route to this compound. For example, L-serine can be esterified with isopropanol under acidic conditions to produce L-serine isopropyl ester hydrochloride. vulcanchem.commedchemexpress.com A patent describes a method for synthesizing an intermediate L-alanine isopropyl ester hydrochloride by reacting L-alanine with isopropanol and thionyl chloride, catalyzed by alumina. google.com This process significantly reduces the amount of corrosive thionyl chloride required. google.com Another patent details the synthesis of a ramipril (B1678797) intermediate from serine, involving an esterification step with alcohols like isopropanol. google.com These examples demonstrate the feasibility of forming an isopropoxy ester, which is structurally related to the target ether linkage.

Nucleophilic Substitution Reactions on Modified Alanine Precursors

Nucleophilic substitution reactions on a suitably modified alanine precursor offer a direct path to forming the C-O-C ether bond. The Mitsunobu reaction, for example, has been used to synthesize O-(5-isoxazolyl)-L-serine by reacting N-Boc-L-serine tert-butyl ester with isoxazolin-5-one. pharm.or.jp This demonstrates the formation of an ether linkage at the β-position of a serine derivative. Similarly, Michael addition reactions on dehydroalanine (B155165) derivatives allow for the synthesis of various β-substituted alanines. The reactivity of β-bromo-β-substituted dehydroalanines towards nucleophiles also presents a potential route, where an isopropoxide could act as the nucleophile. uminho.pt The synthesis of amino acids with an ether linkage in the main chain for oxy-peptide nucleic acids further supports the viability of forming ether bonds in amino acid structures. researchgate.net

Strecker-Type Amino Acid Synthesis Modifications

The Strecker synthesis, a classic method for preparing amino acids, can be adapted to produce non-proteinogenic amino acids like this compound. masterorganicchemistry.comfrontiersin.org This reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis. mdpi.com By using an aldehyde containing an isopropoxy group, it is conceivable to synthesize the target amino acid. The development of catalytic asymmetric Strecker syntheses allows for the preparation of enantiomerically pure α-amino acid derivatives, which would be crucial for obtaining a specific stereoisomer of this compound. acs.org While direct examples for this compound are not prevalent, the versatility of the Strecker synthesis for creating a wide variety of amino acids suggests its potential applicability. masterorganicchemistry.comfrontiersin.orgmdpi.comrenyi.hu

Amidomalonate Synthesis Adaptations

The amidomalonate synthesis is a robust and versatile method for the preparation of α-amino acids. openstax.orglibretexts.orglibretexts.orgfiveable.me This method is an extension of the malonic ester synthesis and typically involves the alkylation of a diethyl acetamidomalonate enolate with an appropriate alkyl halide. openstax.orglibretexts.org Subsequent hydrolysis and decarboxylation yield the desired α-amino acid. openstax.org

For the synthesis of this compound, this method would be adapted by using an isopropoxy-containing electrophile. The general steps are outlined below:

Enolate Formation: Diethyl acetamidomalonate is treated with a base, such as sodium ethoxide, to form a resonance-stabilized enolate. openstax.org

Alkylation: The enolate then undergoes a nucleophilic substitution (SN2) reaction with a suitable alkyl halide. To synthesize this compound, an electrophile like 1-bromo-2-isopropoxyethane would be required.

Hydrolysis and Decarboxylation: The resulting alkylated product is then subjected to acidic hydrolysis, which cleaves both the ester groups and the acetamido group. Subsequent heating leads to decarboxylation, affording the final this compound product. openstax.org

While a direct literature example for the amidomalonate synthesis of this compound is not prevalent, the synthesis of other α-amino acids, such as aspartic acid using ethyl bromoacetate, demonstrates the feasibility of this approach for introducing functionalized side chains. openstax.org The fragment "this compound" has been identified in the mass spectra during the polymerization of glutathione (B108866) with other reagents, suggesting its formation as an intermediate or a fragment in that specific context. acs.orgnih.govresearchgate.netresearchgate.net

Stereoselective and Asymmetric Synthesis

Controlling the stereochemistry at the α-carbon is crucial for the biological activity of amino acids. wiley.com Consequently, significant effort has been dedicated to developing stereoselective and asymmetric synthetic methods.

Enantioselective Catalysis in Alanine Derivative Preparation

Enantioselective catalysis offers a powerful strategy for preparing enantiomerically enriched amino acids. beilstein-journals.org This approach often involves the use of chiral catalysts to control the stereochemical outcome of a reaction.

Phase-transfer catalysis (PTC) has been employed for the enantioselective alkylation of glycine (B1666218) and alanine derivatives. beilstein-journals.orgacs.orgdoi.org For instance, the alkylation of a Schiff base of a glycine ester can be performed using a chiral phase-transfer catalyst, such as a cinchonidinium-based catalyst, to induce asymmetry. doi.org This methodology has been successfully applied to the synthesis of various α-alkyl-α-amino acids with high enantiomeric excess (ee). acs.org While a specific application to this compound is not detailed, the general principle is applicable.

A study on the enantioselective synthesis of L-[¹¹C]alanine utilized a chiral phase-transfer catalyst to achieve high enantiomeric purity. doi.org The optimization of reaction conditions, including the choice of catalyst, base, and solvent, was critical for success. doi.org For example, using a specific cinchonidinium-based catalyst with cesium hydroxide (B78521) as the base in a toluene (B28343)/dichloromethane solvent mixture at low temperatures resulted in good radiochemical conversion and an enantiomeric excess of over 90%. doi.org

Table 1: Examples of Enantioselective Catalysis for Alanine Derivatives

| Catalyst Type | Substrate | Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cyclopropenimine | Alanine imine | Michael Addition | Up to 94% | beilstein-journals.org |

| Chiral Phase-Transfer Catalyst (Cinchonidinium-based) | Glycine Schiff base | Alkylation | Up to 98% | acs.org |

| Chiral Phase-Transfer Catalyst (Cinchonidinium-based) | Schiff base glycine precursor | Alkylation with [¹¹C]MeI | >90% | doi.org |

| Palladium and Isothiourea Relay Catalysis | N,N-disubstituted glycine aryl esters | Allylic Amination/ rsc.orgnih.gov-Sigmatropic Rearrangement | High stereoselectivity | acs.org |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis is another key strategy for controlling stereochemistry, often by using a chiral auxiliary or a substrate with pre-existing stereocenters. msu.eduanu.edu.au

An Ireland-Claisen rearrangement approach has been reported for the diastereoselective synthesis of β-alkoxy α-amino acid esters. nih.gov This method involves the nih.govnih.gov-sigmatropic rearrangement of amino acid esters of enol ethereal allylic alcohols via silyl (B83357) ketene (B1206846) acetals, leading to a syn-selective arrangement. nih.gov While this provides a route to β-alkoxy α-amino acids, the specific synthesis of this compound would require a substrate with the appropriate isopropoxy group.

Substrate-controlled diastereoselective synthesis has also been demonstrated through nucleophilic additions to α-amino-β-silyloxy aldehydes. diva-portal.org The stereochemical outcome is influenced by the existing stereocenters in the aldehyde. Additionally, the diastereoselective addition of 2-alkoxy-2-fluoroacetate to N-(tert-butylsulfinyl)imines provides a route to α-alkoxy-α-fluoro-β-amino acids. dntb.gov.ua

Chiral Pool Approaches Utilizing Alanine Stereoisomers

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. scribd.combccollegeasansol.ac.in Alanine, being a natural amino acid, serves as an excellent chiral starting material for the synthesis of other non-proteinogenic amino acids. acs.orgresearchgate.net This approach preserves the initial stereochemistry throughout the synthetic sequence.

For instance, enantiopure tert-butoxycarbonyl (Boc)-protected aziridines, which can be efficiently prepared from the natural or unnatural enantiomers of alanine, have been used as versatile intermediates. acs.org These aziridines can undergo regioselective ring-opening reactions with various nucleophiles to introduce different side chains, providing access to a range of α-amino acid derivatives with a known stereocenter. acs.orgrsc.org The synthesis of MDMA and MDA enantiomers from alanine-derived aziridines highlights the utility of this strategy. acs.org

The conversion of L-lactic acid to L-alanine through a double inversion process also exemplifies a chiral pool approach. bccollegeasansol.ac.in This strategy underscores the feasibility of transforming one chiral molecule into another while maintaining stereochemical integrity.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. peptide.comskpharmteco.comacs.org This is particularly relevant in the production of fine chemicals like amino acids. rsc.org

Catalyst Development for Sustainable Production

A primary focus of green chemistry is the development of efficient and sustainable catalysts. pnas.orgfrontiersin.org The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. acs.org

In the context of amino acid synthesis, several green catalytic approaches have been explored:

Biomass Conversion: Heterogeneous catalytic systems have been developed for the synthesis of various amino acids from biomass-derived α-hydroxyl acids. pnas.org For example, a two-step chemical process has been designed to convert glucose into alanine with a 43% yield, which is comparable to microbial cultivation processes. pnas.org

Fixation of N₂ and CO₂: An artificial photosynthetic process using a polarized hydroxyapatite (B223615) electrophotocatalyst has been developed to synthesize glycine and alanine from a gas mixture of N₂, CO₂, CH₄, and H₂O under mild conditions. rsc.org This approach addresses both nitrogen fixation and carbon dioxide utilization. rsc.org

Enzyme Engineering: Rational design and directed evolution are used to engineer enzymes with improved catalytic activity, stability, and substrate specificity for industrial biotransformations. frontiersin.org This can lead to more sustainable and efficient production of amino acids.

Eco-Friendly Catalyst Systems: Binary catalyst systems, such as L-histidine/DBU, have been developed for the synthesis of cyclic carbonates from epoxides and CO₂ under metal-free and halide-free conditions, showcasing the potential of bio-based catalysts. researchgate.net

The principles of green chemistry, including waste prevention, atom economy, and the use of renewable feedstocks, are increasingly guiding the development of new synthetic routes for amino acids. peptide.comacs.orgdiva-portal.org

Table 2: Compound Names Mentioned in the Article

Solvent Effects and Reaction Medium Optimization

The choice of solvent and reaction medium is critical in the synthesis of O-alkylated amino acids like 3-isopropoxyalanine, influencing reaction rates, yields, and selectivity. The optimization of these parameters aims to enhance the solubility of reactants, facilitate the interaction between the nucleophile and the substrate, and in some cases, enable the use of phase-transfer catalysis (PTC).

Research into the O-alkylation of serine derivatives and related molecules has highlighted the impact of different solvent systems. While polar aprotic solvents like dimethylformamide (DMF) are commonly used, studies have also explored greener alternatives and solvent-free conditions. mdpi.com For instance, in the synthesis of ethenzamide via O-alkylation, water has been successfully used as a solvent in conjunction with phase-transfer catalysts, achieving high yields. mdpi.com This approach minimizes the use of volatile organic compounds, aligning with the principles of green chemistry.

Solvent-free conditions represent another effective strategy, particularly in PTC-mediated reactions. The O-alkylation of N-trityl-L-serine methyl esters has been shown to proceed efficiently without a solvent, offering advantages in convenience and reproducibility. researchgate.netthieme-connect.com In some enzymatic syntheses, which can be applied to produce derivatives of 3-isopropoxyalanine, organic solvents like n-heptane or solvent-free systems are employed. scispace.com The removal of by-products, such as water in esterification reactions, can be crucial for driving the reaction equilibrium towards the product. scispace.com

However, the effect of a solvent is not universally positive. In certain enzymatic reactions, the addition of organic co-solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or acetonitrile (B52724) can lead to a significant reduction or even complete loss of catalytic activity. d-nb.info The choice of solvent must therefore be carefully tailored to the specific synthetic method, whether it is a classical chemical synthesis, a phase-transfer catalyzed reaction, or a biocatalytic transformation. Theoretical studies may also incorporate solvent effects using models like the polarizable continuum model (PCM) to predict reaction outcomes in solvents like toluene or tetrahydrofuran (B95107) (THF). acs.org

Table 1: Effect of Solvent on O-Alkylation and Related Reactions

| Reaction Type | Solvent/Condition | Observation | Reference |

|---|---|---|---|

| O-Alkylation (Salicylamide) | DMF | Effective solvent for reaction. | mdpi.com |

| O-Alkylation (Salicylamide) | Water (with PTC) | High yield (94-95%), green alternative. | mdpi.com |

| O-Alkylation (Serine Ester) | Solvent-Free (with PTC) | Efficient, convenient, and reproducible. | researchgate.netthieme-connect.com |

| Enzymatic O-Substitution | Acetonitrile, DMSO, Ethanol | Diminished or abolished enzyme activity. | d-nb.info |

| Alkylation (Isoserine derivative) | Toluene, THF | Used as reaction solvents; effects can be modeled computationally. | acs.org |

Functional Group Interconversion and Further Derivatization

Once synthesized, 3-isopropoxyalanine can serve as a versatile building block for more complex molecules, such as modified peptides. This involves the selective transformation of its three primary functional groups: the amino group, the carboxyl group, and the isopropoxy moiety.

Modification of the Amino Group

The primary amino group of 3-isopropoxyalanine is a key site for derivatization, allowing for peptide bond formation, N-alkylation, and the introduction of protecting groups. These modifications are fundamental in peptide synthesis and the development of amino acid-based surfactants. nih.gov

N-Acylation: The amino group can be acylated to form an amide bond. This is the basis of peptide synthesis, where the amino group of 3-isopropoxyalanine attacks an activated carboxyl group of another amino acid. science.govgoogle.com Standard protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) are often installed on the nitrogen atom to control reactivity during multi-step syntheses. iris-biotech.deorganic-chemistry.org

N-Alkylation: Direct N-alkylation of the amino group can be achieved using alcohols in the presence of a catalyst, producing N-alkylated amino acids. nih.govresearchgate.net This reaction can be selective for mono- or di-alkylation depending on the reaction conditions and the steric hindrance of the alkyl group. nih.gov For instance, unprotected serine can be N-alkylated, demonstrating the feasibility of this transformation on amino acids with side-chain functionalities. nih.govresearchgate.net This method provides access to derivatives with altered properties, such as increased lipophilicity. nih.gov

Table 2: Selected Methods for Amino Group Modification

| Modification | Reagents/Method | Purpose/Outcome | Reference |

|---|---|---|---|

| N-Protection (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Protection of the amine for controlled synthesis. | organic-chemistry.org |

| N-Protection (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base-labile protection used in solid-phase peptide synthesis. | iris-biotech.de |

| N-Alkylation | Alcohols, Ru-catalyst | Direct, atom-economic synthesis of N-alkyl amino acids. | nih.govd-nb.info |

| N-Acylation (Amide Bond) | Activated Carboxylic Acid, Coupling Reagents | Formation of peptide bonds. | masterorganicchemistry.comluxembourg-bio.com |

Reactions of the Carboxyl Group

The carboxyl group of 3-isopropoxyalanine is another site for functionalization, most commonly through esterification or amide bond formation. These reactions are essential for incorporating the amino acid into peptide chains or creating other derivatives.

Esterification: The carboxylic acid can be converted into an ester, for example, a methyl or ethyl ester. This is often done to protect the carboxyl group during other transformations or to improve the solubility of the amino acid in organic solvents. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using diazomethane, though the latter can have non-specific reactivity. rsc.org

Amide Bond Formation (Peptide Coupling): The most significant reaction of the carboxyl group in this context is its activation and subsequent reaction with an amine to form a peptide bond. luxembourg-bio.com Direct condensation of a carboxylic acid and an amine is difficult and typically requires high temperatures. core.ac.uk Therefore, a wide array of "coupling reagents" have been developed to activate the carboxylic acid, converting the hydroxyl into a good leaving group. luxembourg-bio.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. uniurb.itpeptide.com Other classes of reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), which are highly efficient. peptide.com The choice of reagent is critical for ensuring high yields and maintaining the stereochemical integrity of the chiral center. uniurb.itmdpi.com

Table 3: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Key Features | Reference |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used; often requires an additive (e.g., HOBt) to prevent racemization. | luxembourg-bio.compeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, particularly for sterically hindered couplings. | peptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Fast reaction rates, low racemization; HATU is particularly efficient. | peptide.commdpi.com |

| Titanium-based | TiCl4 | Mediates direct condensation of carboxylic acids and amines. | nih.gov |

Transformations Involving the Isopropoxy Moiety

The isopropoxy group is an ether linkage, which is generally stable and unreactive compared to the amino and carboxyl groups. libretexts.org This stability is often the reason for its use as a permanent protecting group for the serine side-chain hydroxyl. However, under specific and typically harsh conditions, the C-O bond of the ether can be cleaved.

The primary reaction involving the isopropoxy moiety is acidic cleavage. Treatment with strong acids, particularly hydrogen halides like hydroiodic acid (HI) or hydrobromic acid (HBr), can break the ether bond. masterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, which turns the alkoxy group into a good leaving group (isopropanol). masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion.

The mechanism of the nucleophilic attack (SN1 or SN2) depends on the structure of the groups attached to the ether oxygen. libretexts.orgyoutube.com In the case of 3-isopropoxyalanine, the ether links a secondary carbon (from the isopropyl group) and a primary carbon (of the alanine backbone). Nucleophilic attack via an SN2 mechanism would preferentially occur at the less sterically hindered primary carbon. However, the ultimate goal of such a cleavage in a biochemical context would be the regeneration of the serine hydroxyl group. This transformation effectively reverses the O-alkylation, converting 3-isopropoxyalanine back to serine. This reaction is generally not desirable if the isopropoxy group is intended to be a stable modification but serves as a method for its removal if required. openstax.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other protons. libretexts.org In the case of 3-Isopropoxyalanine, the ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present in its structure.

The protons of the two methyl groups in the isopropoxy moiety are chemically equivalent and therefore appear as a single signal, typically a doublet. The methine proton of the isopropoxy group shows a characteristic septet pattern due to coupling with the six neighboring methyl protons. The protons on the alanine (B10760859) backbone, specifically the α-proton and the two β-protons, exhibit complex splitting patterns due to their coupling with each other.

A detailed analysis of a related compound, L-Serine isopropyl ester hydrochloride, which shares the isopropoxy and serine core structure, provides expected chemical shift regions. medchemexpress.com The interpretation of these signals, including their chemical shifts (δ) and coupling constants (J), allows for the precise assignment of each proton to its position in the 3-Isopropoxyalanine molecule.

Table 1: Predicted ¹H NMR Data for 3-Isopropoxyalanine

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|

| Isopropoxy -CH₃ | ~1.2 | Doublet |

| Isopropoxy -CH | ~3.6 | Septet |

| Alanine α-CH | ~3.8 | Doublet of doublets |

| Alanine β-CH₂ | ~3.5-3.7 | Multiplet |

| Amine -NH₂ | Variable | Broad singlet |

| Carboxyl -OH | Variable | Broad singlet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in 3-Isopropoxyalanine gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show signals for the two equivalent methyl carbons of the isopropoxy group, the methine carbon of the isopropoxy group, the α-carbon and β-carbon of the alanine backbone, and the carbonyl carbon of the carboxylic acid group. libretexts.org The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbon is typically found significantly downfield due to the deshielding effect of the double-bonded oxygen atoms.

Table 2: Predicted ¹³C NMR Data for 3-Isopropoxyalanine

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Isopropoxy -CH₃ | ~22 |

| Isopropoxy -CH | ~70 |

| Alanine α-C | ~55 |

| Alanine β-C | ~72 |

| Carbonyl C=O | ~175 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment on 3-Isopropoxyalanine would reveal correlations between protons that are coupled to each other. For example, it would show a cross-peak between the isopropoxy methine proton and the isopropoxy methyl protons, as well as correlations between the α-proton and the β-protons of the alanine backbone. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu For 3-Isopropoxyalanine, an HSQC spectrum would show cross-peaks connecting the signal of each proton to the signal of the carbon atom it is attached to, confirming the assignments made from the 1D NMR spectra. columbia.edusdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. columbia.edu In the context of 3-Isopropoxyalanine, an HMBC spectrum would show a correlation between the isopropoxy methine proton and the β-carbon of the alanine moiety, confirming the ether linkage. It would also show correlations between the α- and β-protons and the carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound and offers information about its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. richmondscientific.com The FT-IR spectrum of 3-Isopropoxyalanine would exhibit characteristic absorption bands corresponding to its various functional groups.

A study involving the synthesis of a glutathione (B108866) surface molecularly imprinted polymer identified 3-isopropoxy alanine as a fragment, and its presence was confirmed using techniques including FT-IR spectroscopy. acs.orgnih.gov Key expected vibrational modes for 3-Isopropoxyalanine include:

O-H Stretch : A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group. specac.com

N-H Stretch : The amine group would show stretching vibrations in the 3300-3500 cm⁻¹ region.

C-H Stretch : Aliphatic C-H stretching vibrations from the isopropoxy and alanine moieties would appear in the 2850-3000 cm⁻¹ range.

C=O Stretch : A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

C-O Stretch : The ether linkage (C-O-C) of the isopropoxy group would have a characteristic stretching vibration in the 1000-1300 cm⁻¹ region. wu.ac.th

Table 3: Characteristic FT-IR Absorption Bands for 3-Isopropoxyalanine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Amine | N-H Stretch | 3300-3500 |

| Alkane | C-H Stretch | 2850-3000 |

| Carbonyl | C=O Stretch | 1700-1725 (strong) |

| Ether | C-O Stretch | 1000-1300 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and sample state.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. horiba.com The Raman spectrum of 3-Isopropoxyalanine serves as a unique molecular fingerprint. horiba.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the mass and elucidating the structure of molecules. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. researchgate.netbioanalysis-zone.com This precision allows for the determination of a molecule's elemental formula from its exact mass, distinguishing it from other molecules that may have the same nominal mass. bioanalysis-zone.comlibretexts.org

For 3-Isopropoxyalanine, with the chemical formula C₆H₁₃NO₃, the theoretical exact mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. missouri.edu This calculated value can then be compared to the experimentally measured m/z from an HRMS instrument like a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer to confirm the elemental composition. researchgate.netuni-saarland.de

Table 2: Calculation of Theoretical Exact Mass for 3-Isopropoxyalanine (C₆H₁₃NO₃)

| Element | Isotope | Number of Atoms | Exact Mass (u) msu.edu | Total Mass (u) |

|---|---|---|---|---|

| Carbon | ¹²C | 6 | 12.000000 | 72.000000 |

| Hydrogen | ¹H | 13 | 1.007825 | 13.101725 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 3 | 15.994915 | 47.984745 |

| Total | | | | 147.089544 |

The ability of HRMS to provide an exact mass with parts-per-million (ppm) accuracy is crucial for unambiguous compound identification in complex samples. spectroscopyonline.comwarwick.ac.uk

Tandem Mass Spectrometry (MS/MS) is used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation pattern provides a structural fingerprint of the molecule. nih.govcore.ac.uk For 3-Isopropoxyalanine, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer, fragmented via collision-induced dissociation, and the resulting fragments analyzed in the second mass analyzer.

The fragmentation pathways can be predicted based on the established principles of ion chemistry. libretexts.org A characteristic and dominant fragmentation for compounds containing an isopropoxy group is the neutral loss of isopropene (C₃H₆) or the loss of the isopropyl radical (•C₃H₇). ajgreenchem.comoregonstate.edu The presence of the amino and carboxylic acid groups would also direct specific fragmentation pathways, such as the loss of water (H₂O) or carbon monoxide (CO). libretexts.orgmsu.edu Analysis of these pathways is essential for the structural confirmation of 3-Isopropoxyalanine and for distinguishing it from its isomers. nih.gov

Table 3: Predicted Fragmentation Pathways and Product Ions for Protonated 3-Isopropoxyalanine ([C₆H₁₃NO₃+H]⁺, m/z 148.097)

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 148.097 | H₂O (18.0106) | 130.0864 | Loss of water from the carboxylic acid group |

| 148.097 | C₃H₆ (42.0469) | 106.0501 | Loss of isopropene via McLafferty-type rearrangement |

| 148.097 | •C₃H₇ (43.0547) | 105.0422 | Cleavage of the isopropyl radical |

| 148.097 | CO (27.9949) + H₂O (18.0106) | 102.0915 | Sequential loss from the amino acid backbone |

High-Resolution Mass Spectrometry for Exact Mass Determination

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction (SC-XRD) is a non-destructive technique that determines the precise arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and torsional angles. carleton.edu It is the gold standard for determining the absolute configuration of chiral molecules. libretexts.org For 3-Isopropoxyalanine, which contains a chiral center at the α-carbon, SC-XRD analysis of a single crystal would unambiguously assign it as either the R or S enantiomer. libretexts.orgchadsprep.com

Furthermore, the diffraction data allows for a detailed conformational analysis, revealing the preferred spatial arrangement of the isopropoxy group relative to the alanine backbone in the solid state. scielo.org.mxethz.ch This information is critical for understanding steric and electronic effects that influence the molecule's properties and interactions. The results of an SC-XRD experiment are typically summarized in a crystallographic information file (CIF), which includes key parameters. rsc.org

Table 4: Hypothetical Crystallographic Data for a Single Crystal of 3-Isopropoxyalanine

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | C₆H₁₃NO₃ | C₆H₁₃NO₃ |

| Crystal System | The crystal lattice system (e.g., Monoclinic) | Monoclinic |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c) | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes | 10.5, 5.8, 12.1 |

| α, β, γ (°) | The angles of the unit cell | 90, 105.4, 90 |

| Volume (ų) | The volume of the unit cell | 735.2 |

| Z | The number of molecules per unit cell | 4 |

| Bond Lengths (Å) | e.g., C-O, C-N, C-C | Provided with high precision |

| Bond Angles (°) | e.g., O-C-C, C-N-H | Provided with high precision |

Powder X-ray Diffraction (PXRD) is a technique used to identify crystalline materials based on their unique diffraction pattern. usp.orgmalvernpanalytical.com Each crystalline solid produces a characteristic "fingerprint" pattern of diffraction peaks at specific scattering angles (2θ) and with specific relative intensities. malvernpanalytical.comfiveable.me

For 3-Isopropoxyalanine, a PXRD pattern would serve as a definitive identifier for its specific crystalline form. mccrone.com This is particularly important for quality control and for distinguishing between different polymorphs (different crystal structures of the same compound), which can have different physical properties. The experimental pattern can be compared to reference patterns from databases or to a pattern calculated from single-crystal data to confirm phase identity and purity. rsc.orgusp.org

Table 5: Representative Data from a Powder X-ray Diffraction Pattern

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 80 |

| 22.1 | 4.02 | 65 |

| 25.8 | 3.45 | 30 |

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are powerful analytical techniques for investigating the electronic and structural properties of molecules. For a chiral amino acid derivative like 3-Isopropoxyalanine, these methods provide critical insights into its electronic transitions and three-dimensional stereochemistry.

Electronic Absorption Characteristics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from ground states to higher energy orbitals. wikipedia.orgtechnologynetworks.com The resulting spectrum plots absorbance against wavelength and is used to identify chromophores—the parts of a molecule responsible for light absorption. wikipedia.orgchromedia.org

The 3-Isopropoxyalanine molecule lacks aromatic side chains or extended conjugated π-systems, which are typically responsible for strong absorption in the near-UV range (250-300 nm). nih.govresearchgate.net Its primary chromophore is the carboxyl group (-COOH). Simple, non-aromatic amino acids and their derivatives are characterized by electronic transitions within this carboxyl group. nih.govresearchgate.net

Key electronic transitions expected for 3-Isopropoxyalanine include:

A weak n→π* transition associated with the non-bonding electrons of the carbonyl oxygen, typically occurring in the 210-220 nm region. nih.gov

A strong π→π* transition at shorter wavelengths, generally below 200 nm. researchgate.net

Consequently, 3-Isopropoxyalanine is expected to be largely transparent in the near-UV and visible regions of the spectrum (above ~240 nm), with its significant absorption confined to the far-UV region. nih.govrsc.org

| Functional Group | Expected Electronic Transition | Approximate Wavelength (λmax) | Relative Intensity |

|---|---|---|---|

| Carboxyl (-COOH) | n→π | ~210-220 nm | Weak |

| Carboxyl (-COOH) | π→π | < 200 nm | Strong |

| Isopropoxy (-O-CH(CH₃)₂) | n→σ* | < 200 nm | Weak |

Chiroptical Properties and Enantiomeric Purity Assessment

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. warwick.ac.ukresearchgate.net It measures the differential absorption of left and right circularly polarized light, a property that only optically active compounds exhibit. univr.it As a chiral molecule, 3-Isopropoxyalanine possesses a non-superimposable mirror image (enantiomer), making it CD-active.

The CD spectrum provides unique information about the molecule's absolute configuration and conformation in solution. The two enantiomers of 3-Isopropoxyalanine (L- and D-forms) are expected to produce CD spectra that are perfect mirror images of each other, with equal magnitude but opposite signs at all wavelengths. chromatographytoday.comnih.gov A racemic mixture, containing equal amounts of both enantiomers, is CD-silent as the opposing signals cancel each other out completely. chromatographytoday.com

This principle forms the basis for assessing enantiomeric purity. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, a value known as the enantiomeric excess (ee). chromatographytoday.comatlantis-press.com By measuring the CD signal at a wavelength of maximum difference between the enantiomers and comparing it to the signal of a pure enantiomeric standard, one can precisely quantify the enantiomeric purity of a sample. nih.govatlantis-press.com This method is highly sensitive and can be used to detect even small amounts of an undesired enantiomer without the need for chromatographic separation. nih.gov

| Sample Composition | Enantiomeric Excess (% ee) | Expected Relative CD Signal Intensity |

|---|---|---|

| Pure L-3-Isopropoxyalanine | 100% L | +1.0 (Hypothetical Max) |

| Pure D-3-Isopropoxyalanine | 100% D | -1.0 (Hypothetical Max) |

| 75% L / 25% D Mixture | 50% L | +0.5 |

| Racemic (50% L / 50% D) Mixture | 0% | 0.0 |

Reactivity and Mechanistic Investigations

Reactions Involving the Amino Acid Core

The reactivity of the amino acid core of 3-isopropoxy alanine (B10760859), comprising the α-amino group and the α-carboxyl group, is analogous to that of other α-amino acids. Key transformations include transamination and decarboxylation, which are fundamental in both biological systems and synthetic chemistry.

Transamination is a critical reaction for the synthesis and degradation of amino acids. In biological systems, this process is typically catalyzed by enzymes known as aminotransferases or transaminases, which utilize pyridoxal-5'-phosphate (PLP) as a cofactor. The generally accepted mechanism for PLP-dependent transamination involves the formation of a Schiff base (external aldimine) between the amino acid and PLP. This is followed by a tautomerization to a ketimine intermediate and subsequent hydrolysis to yield a new keto acid and pyridoxamine-5'-phosphate (PMP).

For 3-isopropoxy alanine, the transamination reaction would yield 3-isopropoxy-2-oxopropanoic acid. The reaction proceeds through the following key steps:

Schiff Base Formation: The amino group of this compound nucleophilically attacks the aldehyde group of pyridoxal (B1214274) phosphate (B84403) to form an external aldimine.

Deprotonation and Tautomerization: A base abstracts the α-proton from the amino acid moiety, leading to the formation of a quinonoid intermediate. This is followed by reprotonation at the benzylic position of the cofactor to form a ketimine.

Hydrolysis: The ketimine is hydrolyzed to release the α-keto acid, 3-isopropoxy-2-oxopropanoic acid, and pyridoxamine (B1203002) phosphate.

Chemical mimics of transamination often employ metal catalysts or strong bases to facilitate the Schiff base formation and subsequent tautomerization. For instance, pyridoxal and a metal ion like Cu(II) or Zn(II) can catalyze transamination-like reactions in the absence of an enzyme.

Table 1: Key Intermediates in the Transamination of this compound

| Step | Intermediate | Description |

|---|---|---|

| 1 | External Aldimine | Schiff base formed between this compound and pyridoxal phosphate. |

| 2 | Quinonoid Intermediate | Highly conjugated system formed after α-proton abstraction. |

| 3 | Ketimine | Isomer of the external aldimine, formed after reprotonation. |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another fundamental reaction of amino acids. This can occur through enzymatic or chemical means. Enzymatic decarboxylation also frequently relies on the cofactor pyridoxal phosphate. The mechanism involves the formation of a Schiff base, which stabilizes the negative charge that develops on the α-carbon upon decarboxylation.

In the case of this compound, PLP-dependent decarboxylation would proceed as follows:

Schiff Base Formation: this compound forms a Schiff base with PLP.

Decarboxylation: The carboxyl group is eliminated as CO2, forming a resonance-stabilized carbanionic intermediate (quinonoid).

Protonation: The intermediate is protonated by a proton source, typically from the surrounding medium or an enzymatic acid residue.

Hydrolysis: The resulting Schiff base is hydrolyzed to release the product, 2-isopropoxyethanamine, and regenerate the PLP cofactor.

Non-enzymatic decarboxylation can be induced by heat, particularly in the presence of acid or base, although conditions are typically harsh. Another chemical method involves the Barton decarboxylation, which proceeds via a radical mechanism.

Transamination Pathways and Their Chemical Mimics

Reactivity of the Isopropoxy Group

The isopropoxy group in the side chain of this compound is an ether linkage, which is generally stable but can undergo cleavage under specific conditions. It may also participate in radical reactions.

The cleavage of the ether bond in this compound can be achieved using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via a nucleophilic substitution mechanism. The oxygen atom of the ether is first protonated by the strong acid, making it a better leaving group (an alcohol). The halide ion (Br- or I-) then acts as a nucleophile, attacking the less sterically hindered carbon atom. In the case of this compound, this would lead to the formation of serine and isopropyl halide.

Alternatively, Lewis acids such as boron tribromide (BBr3) are highly effective reagents for cleaving ethers, particularly alkyl aryl ethers and dialkyl ethers. The reaction with BBr3 is often performed at low temperatures and is known for its high efficiency. The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by the nucleophilic attack of a bromide ion.

Table 2: Reagents for Ether Cleavage of this compound

| Reagent | Conditions | Products |

|---|---|---|

| Hydrobromic Acid (HBr) | Reflux | Serine, Isopropyl bromide |

The isopropoxy group of this compound contains C-H bonds that can be susceptible to radical abstraction. The tertiary C-H bond on the isopropyl group is a potential site for hydrogen atom abstraction by a radical initiator, leading to the formation of a tertiary alkyl radical. This radical could then undergo various subsequent reactions, such as oxidation or rearrangement.

For example, in the presence of a radical initiator like azobisisobutyronitrile (AIBN) and a hydrogen atom acceptor, a radical could be generated on the side chain. The stability of the resulting radical would influence the reaction's feasibility. The proximity of the amino acid core could also influence the course of such radical reactions, potentially leading to intramolecular cyclization or rearrangement pathways under specific conditions.

Ether Cleavage Reactions

Catalytic Transformations Involving this compound

While specific catalytic transformations involving this compound are not widely reported, its structure suggests potential for use in various catalytic systems. The amino acid moiety can act as a chiral ligand for metal catalysts, potentially inducing enantioselectivity in a range of reactions.

Furthermore, the C-H bonds in the isopropoxy side chain could be targets for catalytic C-H activation and functionalization reactions. Transition metal catalysts, such as those based on palladium, rhodium, or iridium, are known to catalyze the direct functionalization of C-H bonds. If successfully applied to this compound, this could open up avenues for creating more complex and diverse amino acid derivatives. For instance, a palladium-catalyzed cross-coupling reaction could potentially introduce an aryl or vinyl group at the tertiary position of the isopropoxy side chain.

The bifunctional nature of this compound, containing both a coordinating amino acid group and a reactive side chain, makes it an interesting substrate for the development of novel catalytic methodologies in amino acid chemistry.

Role in Organocatalysis or Metal-Catalyzed Reactions

Currently, there is no direct evidence in published literature to suggest that 3-Isopropoxyalanine itself has been employed as a catalyst in organocatalysis or metal-catalyzed reactions. Organocatalysis often utilizes amino acids like proline, while metal-catalyzed reactions employ a vast array of ligands and metal centers to facilitate transformations such as cross-coupling, hydrogenation, and amination. nankai.edu.cnjps.jplibretexts.org

The structure of 3-Isopropoxyalanine, an ether derivative of serine, suggests potential for coordination with metal centers through its amine and carboxylate groups, a common feature for amino acids used in catalysis. The isopropoxy group could introduce specific steric and electronic effects that might influence the stereoselectivity of a reaction. However, without experimental data, its role remains speculative. Research into similar 3-alkoxyalanines could provide a basis for predicting its potential catalytic applications, but specific studies on 3-Isopropoxyalanine are lacking.

Enzyme-Mediated Biotransformations in Model Systems

While comprehensive studies on the enzymatic processing of 3-Isopropoxyalanine are not available, its formation has been detected in a specific biochemical context. In a study focused on the synthesis of a glutathione (B108866) (GSH) surface molecularly imprinted polymer (SMIP), fragment peaks corresponding to this compound were identified using time-of-flight mass spectrometry (TOF-MS). nih.govacs.orgresearchgate.net This suggests that under the specific polymerization conditions involving acrylamide (B121943) (AM) and glutathione (GSH), an intermediate with a this compound structure is formed. nih.govacs.org The proposed mechanism involves the reaction of acrylamide with glutathione to form an –NHCO– intermediate, which gives rise to the detected this compound fragments. nih.govacs.orgresearchgate.net

This finding points towards a potential, albeit specialized, biotransformation pathway. In broader biochemical contexts, alanine and its derivatives are subject to various enzyme-mediated reactions. For instance, alanine dehydrogenase catalyzes the reductive amination of pyruvate (B1213749) to form alanine and the reverse oxidative deamination. nih.govwikipedia.org Furthermore, the metabolism of fluorinated alanine derivatives has been studied, showing pathways involving oxidation to the corresponding fluoropyruvate. nih.gov By analogy, one could hypothesize that 3-Isopropoxyalanine might be a substrate for transaminases or oxidases, potentially leading to the formation of 3-isopropoxy-pyruvic acid. However, such pathways are purely conjectural without direct experimental evidence.

Enzyme-mediated reactions are known for their high specificity, often involving catalytic triads (e.g., in serine proteases) and precise substrate binding to achieve catalysis. wou.edu The transformation of a substrate like 3-Isopropoxyalanine would depend on the ability of an enzyme's active site to accommodate the isopropoxy side chain.

Reaction Kinetic and Thermodynamic Studies

Kinetic and thermodynamic data provide quantitative insights into the rates and energetics of chemical reactions. For 3-Isopropoxyalanine, such data is sparse and largely inferential.

Kinetic Studies of Chemical Reactions

Direct kinetic studies detailing the rate laws, rate constants, or activation energies for reactions involving 3-Isopropoxyalanine have not been published. However, the study on glutathione surface molecularly imprinted polymers provides some indirect kinetic information. The investigation of the adsorption behavior of the polymer for glutathione, a process linked to the formation of this compound fragments, revealed that the adsorption kinetics fit a pseudo-first-order model. nih.govacs.org This implies that the rate of adsorption is dependent on the concentration of one of the reactants, likely the glutathione being adsorbed.

Table 1: Kinetic Model for Adsorption in a System Involving this compound Fragment Formation

| Kinetic Model | Correlation Coefficient (R²) | Implication |

|---|---|---|

| Pseudo-first-order | 0.957 | The rate-limiting step is likely diffusion-controlled. nih.govacs.org |

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in elucidating the electronic structure and energetic properties of molecules.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For a molecule like 3-isopropoxyalanine, DFT calculations could be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Furthermore, DFT provides a detailed picture of the electronic structure. This includes the distribution of electron density, which helps in identifying electron-rich and electron-deficient regions of the molecule. Key electronic properties that could be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are also a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. For 3-isopropoxyalanine, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. These predicted shifts, when compared with experimental spectra, can help assign signals to specific atoms within the molecule.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of 3-isopropoxyalanine could be computed. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. This theoretical vibrational spectrum can be invaluable in interpreting experimental spectra and understanding the molecule's vibrational properties.

Conformational Analysis and Energy Landscapes

Due to the presence of rotatable single bonds, 3-isopropoxyalanine can exist in various spatial arrangements known as conformations. A detailed conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy of each conformation. The results of such an analysis can be visualized as a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its geometry.

This landscape reveals the most stable, low-energy conformations (global and local minima) and the energy barriers (transition states) that separate them. Understanding the preferred conformations is crucial as they can significantly influence the molecule's physical, chemical, and biological properties.

Reaction Mechanism Elucidation through Transition State Calculations

Should 3-isopropoxyalanine be involved in a chemical reaction, quantum chemical calculations can be used to elucidate the step-by-step mechanism. This involves identifying the reactants, products, and any intermediates along the reaction pathway. A critical aspect of this is the calculation of transition state structures, which represent the highest energy point along the reaction coordinate between reactants and products.

By determining the energies of the reactants, transition states, and products, an energy profile for the reaction can be constructed. This profile provides valuable information about the reaction's feasibility (thermodynamics) and rate (kinetics), offering insights into the activation energy required for the reaction to occur.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a highly detailed description of electronic structure, it is computationally expensive for large systems or long timescales. Molecular mechanics and dynamics simulations offer a computationally more efficient approach to study the behavior of molecules.

Conformational Sampling and Dynamics in Solution

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of 3-isopropoxyalanine in a solvent, such as water, to mimic physiological conditions. In an MD simulation, the atoms of the molecule and the surrounding solvent are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion.

These simulations provide a detailed movie of how the molecule moves, rotates, and changes its conformation in solution. This allows for extensive conformational sampling, providing insights into the flexibility of the molecule and the relative populations of different conformations in a dynamic environment. MD simulations can also reveal information about the interactions between 3-isopropoxyalanine and solvent molecules, such as the formation of hydrogen bonds.

Interactions with Model Biological Systems (e.g., membranes, proteins)

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the intricate interplay between small molecules and complex biological environments like cell membranes and proteins. nih.gov These simulations model the movement and interactions of atoms and molecules over time, providing a dynamic view at the atomic level. nih.govmdpi.com

Interactions with Biological Membranes: MD simulations can model how 3-Isopropoxyalanine might approach, bind to, and permeate a biological membrane. nih.gov Researchers can construct a virtual model of a lipid bilayer, often composed of lipids like phosphatidylcholine (PC) to mimic a simple cell membrane. nsf.gov The 3-Isopropoxyalanine molecule is then placed in the simulated aqueous environment near the membrane. Over the course of the simulation, which can span from nanoseconds to microseconds, its trajectory is calculated. mdpi.com

Key analyses from such simulations would include:

Potential of Mean Force (PMF): Calculating the energy profile as the molecule moves from the water phase into and across the lipid bilayer. This helps determine the energetic barrier to membrane permeation.

Orientation and Conformation: Assessing the preferred orientation and conformational changes of 3-Isopropoxyalanine as it interacts with the different regions of the membrane (hydrophilic head groups and hydrophobic tails).

Membrane Disruption: Observing whether the presence of the molecule perturbs the structure of the lipid bilayer, such as changes in membrane thickness or lipid ordering. arxiv.org

Interactions with Proteins: The interaction of a small molecule with a protein is fundamental to many biological processes and is a cornerstone of drug design. nih.gov MD simulations can elucidate the binding dynamics of 3-Isopropoxyalanine to a target protein. nih.govmdpi.com This process typically involves:

Docking: Initially, a computational docking program predicts the most likely binding pose of 3-Isopropoxyalanine within a target protein's binding site.

MD Simulation: The resulting protein-ligand complex is then subjected to an MD simulation in a solvated environment. mdpi.com

These simulations can reveal the stability of the binding pose, identify key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions), and calculate the binding free energy, which quantifies the affinity of the molecule for the protein. biorxiv.orgmpg.de

| Simulation Type | Key Parameters | Potential Research Findings |

|---|---|---|

| Membrane Interaction | Lipid Bilayer Composition (e.g., POPC), Simulation Time (e.g., 500 ns), Force Field (e.g., CHARMM36) nsf.gov | Permeability coefficient, preferred location within the membrane, induced changes in membrane fluidity. arxiv.org |

| Protein Binding | Target Protein Structure (PDB ID), Simulation Time (e.g., 1 µs), Force Field (e.g., AMBER) | Binding affinity (ΔG), identification of key interacting residues, conformational changes in the protein upon binding. biorxiv.org |

Crystal Growth Mechanism Simulations

Understanding how molecules assemble into a crystalline solid is crucial for controlling the physical properties of materials. Crystal growth simulations, often employing Kinetic Monte Carlo (KMC) methods, can model this process from nucleation to the formation of a macroscopic crystal. researchgate.net These simulations provide insights that are difficult to obtain through experimental means alone. researchgate.netrsc.org

A simulation of 3-Isopropoxyalanine crystal growth would typically involve these steps:

Defining the Growth Unit: The 3-Isopropoxyalanine molecule is the basic building block.

Modeling Interactions: The forces between molecules are defined, determining how they attach to and detach from a growing crystal surface.

Simulating Growth Conditions: Parameters such as supersaturation, temperature, and the presence of impurities can be varied to match experimental conditions.

The simulation tracks the addition and removal of individual molecules to the crystal lattice, allowing researchers to observe the evolution of crystal faces and predict the final crystal habit (the external shape). usgs.gov Different growth models can be tested, such as surface-controlled growth, where the rate is determined by the kinetics of molecules integrating onto the surface, or diffusion-controlled growth. researchgate.net Such simulations can explain why a crystal develops certain faces faster than others and how defects might form. rsc.org

| Concept | Description | Relevance to 3-Isopropoxyalanine |

|---|---|---|

| Nucleation | The initial formation of a stable crystalline cluster from a solution or melt. | Determines the conditions under which crystallization begins. |

| Surface-Controlled Growth | Growth is limited by the rate at which molecules can integrate into the crystal surface. usgs.gov | Predicts the development of faceted, well-defined crystal shapes. |

| Ostwald Ripening | Larger crystals grow at the expense of smaller ones, which dissolve. usgs.gov | Explains changes in the crystal size distribution over time. |

Structure-Activity Relationship (SAR) Studies via Computational Design

Structure-Activity Relationship (SAR) analysis is a core principle in medicinal chemistry and materials science that links the chemical structure of a compound to its biological activity or physical properties. collaborativedrug.comresearchgate.net Computational methods allow for the systematic exploration of SAR to design new molecules with improved characteristics. collaborativedrug.com

For 3-Isopropoxyalanine, a computational SAR study would involve creating a library of virtual analogues and predicting their activity. This process enables researchers to identify which parts of the molecule are most important for its function. researchgate.net

The steps in a typical computational SAR study are:

Scaffold Identification: 3-Isopropoxyalanine serves as the starting scaffold.

Virtual Analogue Generation: Modifications are made to the structure. For example, the isopropoxy group could be replaced with other alkoxy groups (methoxy, ethoxy, butoxy), or substitutions could be made on the alanine (B10760859) backbone.

Property Prediction: For each analogue, computational models (like Quantitative Structure-Activity Relationship - QSAR models) are used to predict a property of interest, such as binding affinity to a specific protein or antioxidant potential. mdpi.com

Analysis: The results are analyzed to establish a relationship between the structural changes and the predicted activity. nih.gov For instance, analysis might show that increasing the size of the alkoxy group enhances or diminishes activity, providing clear guidance for which compounds to synthesize and test experimentally. rsc.org

| Analogue Modification | Rationale | Predicted Property to Evaluate |

|---|---|---|

| Varying the Alkoxy Group (e.g., methoxy, ethoxy) | To probe the effect of steric bulk and hydrophobicity in the side chain. | Binding affinity to a target enzyme. |

| Methylation of the Amine | To alter the hydrogen bonding capacity and overall polarity. | Membrane permeability. |

| Replacing Carboxyl with Ester | To change the charge state and potential for ionic interactions. | Oral bioavailability. |

Cheminformatics and Database Mining for Analogues

Cheminformatics involves the use of computational tools to organize, analyze, and mine vast repositories of chemical data. By leveraging large chemical databases such as PubChem, ChEMBL, and ZINC, researchers can rapidly search for analogues of 3-Isopropoxyalanine.

The primary method used is similarity searching . The two-dimensional or three-dimensional structure of 3-Isopropoxyalanine is used as a query to search for molecules with a similar structure. Similarity is typically quantified using molecular fingerprints—bit strings that encode the presence or absence of specific structural features. Compounds in the database with fingerprints most similar to that of 3-Isopropoxyalanine are retrieved.

This approach is valuable for several reasons:

Analogue Identification: It can identify commercially available or previously synthesized compounds that have not been tested for a specific activity but have a high probability of being active based on structural similarity (the "similar property principle").

Scaffold Hopping: It can find compounds that have a different core structure (scaffold) but present key functional groups in a similar 3D arrangement, potentially leading to novel classes of compounds with the same biological function.

Library Design: The results can inform the design of a focused library of compounds for high-throughput screening, enriching the set with molecules that are more likely to be active.

For example, a search for analogues of 3-Isopropoxyalanine could yield other 3-alkoxy-substituted alanines or different amino acids with ether-containing side chains, providing a diverse set of compounds for further investigation.

Applications in Chemical Synthesis and Advanced Materials

Building Block Chemistry

As a modified amino acid, 3-isopropoxy alanine (B10760859) serves as a versatile building block for constructing a variety of organic molecules, from complex, biologically active compounds to diverse chemical libraries.

Non-proteinogenic amino acids are fundamental starting materials in the synthesis of complex organic molecules. The use of chiral amino acids, often sourced from the "chiral pool," provides an efficient pathway for creating enantiomerically pure target molecules. nih.govmdpi.com 3-Isopropoxy alanine, in its chiral forms (L- or D-), can serve as a key precursor for intricate molecular structures. Its defined stereocenter can be used to induce chirality in subsequent synthetic steps, guiding the formation of new stereogenic centers within the target molecule. mdpi.com Synthetic strategies such as the Ireland-Claisen rearrangement, a powerful tool for predictable diastereocontrol and chirality transfer, can be employed with amino acid derivatives to build complex carbon skeletons. core.ac.ukkashanu.ac.ir The incorporation of the isopropoxy group offers a unique functional handle and a distinct hydrophobic and steric profile, influencing the molecule's final conformation and properties. This makes it a valuable component in the multistep synthesis of natural products or other complex chiral compounds where precise control over the molecular architecture is essential.

While native peptides have significant biological roles, their therapeutic applications are often limited by poor metabolic stability and low bioavailability. researchgate.netnih.gov Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. researchgate.net A common strategy in creating peptidomimetics is the incorporation of non-natural amino acids into a peptide sequence. d-nb.infoethz.ch

The integration of this compound into a peptide chain is a direct application of this strategy. Standard peptide synthesis methodologies, whether in solution or on a solid phase, can accommodate modified amino acids. nih.govunifi.itspbu.rursc.org The isopropoxy side chain, being unnatural, can confer resistance to degradation by proteolytic enzymes, thereby extending the molecule's half-life. researchgate.net Furthermore, the size and hydrophobicity of the isopropoxy group can alter the binding affinity and selectivity of the peptidomimetic for its biological target, such as a receptor or enzyme. d-nb.info For example, alanine scans are often used to probe the importance of specific residues, and replacing a natural amino acid with this compound could be used to fine-tune these interactions for enhanced therapeutic effect. researchgate.netd-nb.info

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize and screen a large number of compounds, known as a library, to identify new lead molecules. crsubscription.comiipseries.orgijpsr.com The success of this approach relies on the chemical diversity of the library. This compound is an ideal building block for inclusion in such libraries, particularly those based on peptides or scaffolds derived from amino acids. iipseries.orgscribd.com

By incorporating this compound into a library, chemists can introduce structural variations not accessible with the 20 proteinogenic amino acids. researchgate.net Techniques like solid-phase synthesis, often automated, are well-suited for the parallel creation of thousands of distinct compounds where each reaction vessel contains a different molecule built from a set of building blocks, which could include this compound. crsubscription.comijpsr.com The unique ether linkage and branched alkyl group of the side chain contribute to novel pharmacophoric features, increasing the probability of discovering a compound with high affinity and specificity for a biological target during high-throughput screening. scribd.com

Role in Peptide Synthesis and Peptidomimetics

Material Science Applications

The distinct properties of this compound also lend themselves to the field of material science, particularly in the creation of advanced biopolymers and functional chiral materials.